HT-0712

Description

Properties

IUPAC Name |

(3S,5S)-5-(3-cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO3/c1-17-6-5-7-18(12-17)13-20-14-21(16-26-25(20)27)19-10-11-23(28-2)24(15-19)29-22-8-3-4-9-22/h5-7,10-12,15,20-22H,3-4,8-9,13-14,16H2,1-2H3,(H,26,27)/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEJDMOBAFLQNJ-NHCUHLMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2CC(CNC2=O)C3=CC(=C(C=C3)OC)OC4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@@H]2C[C@H](CNC2=O)C3=CC(=C(C=C3)OC)OC4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893926 | |

| Record name | HT-0712 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617720-02-2 | |

| Record name | (3S,5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-3-[(3-methylphenyl)methyl]-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617720-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HT 0712 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0617720022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HT-0712 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11650 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HT-0712 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HT-0712 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O43FXG9IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

HT-0712: An In-Depth Technical Guide to its Mechanism of Action in Neurons

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HT-0712 is a selective phosphodiesterase type 4 (PDE4) inhibitor that has demonstrated pro-cognitive effects in preclinical models and early-stage human clinical trials. Its primary mechanism of action in neurons centers on the modulation of the cyclic AMP (cAMP) signaling pathway, a critical cascade for synaptic plasticity and memory formation. By inhibiting PDE4, the enzyme responsible for the degradation of cAMP, this compound elevates intracellular cAMP levels. This, in turn, activates cAMP-dependent protein kinase (PKA) and subsequently leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB). Activated CREB acts as a transcription factor, promoting the expression of genes essential for long-term memory, such as brain-derived neurotrophic factor (BDNF), c-Fos, and Zif268. This guide provides a comprehensive overview of the molecular mechanisms, supporting quantitative data, and detailed experimental protocols related to the neuronal action of this compound.

Core Mechanism of Action: The cAMP/PKA/CREB Pathway

The foundational mechanism of this compound in neurons is the potentiation of the cAMP signaling cascade. This pathway is integral to the molecular processes that underpin learning and memory, particularly the consolidation of short-term memories into long-term ones.

-

Inhibition of PDE4: this compound selectively binds to and inhibits the activity of PDE4, an enzyme highly expressed in the central nervous system, particularly in the hippocampus and cerebral cortex. PDE4 is responsible for hydrolyzing cAMP into AMP.

-

Elevation of cAMP: By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the neuron.

-

Activation of PKA: Increased levels of cAMP activate PKA, a key downstream effector.

-

Phosphorylation of CREB: Activated PKA phosphorylates CREB at its Serine-133 residue.

-

Gene Transcription: Phosphorylated CREB recruits the transcriptional co-activator CREB-binding protein (CBP) and binds to cAMP response elements (CREs) in the promoter regions of target genes. This initiates the transcription of genes crucial for synaptic plasticity and long-term potentiation (LTP), such as Bdnf, cFos, and Zif268.[1][2]

Signaling Pathway Diagram

References

HT-0712: A Technical Guide to its Therapeutic Potential in Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

Abstract

HT-0712, also known as IPL-455903, is an investigational small molecule that has demonstrated significant potential as a cognitive-enhancing agent.[1] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the therapeutic utility of this compound, with a focus on its mechanism of action, efficacy in various models of cognitive impairment, and its clinical development status. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Age-associated memory impairment (AAMI) and other cognitive disorders represent a growing unmet medical need. This compound has emerged as a promising therapeutic candidate for these conditions. Originally developed by Inflazyme Pharmaceuticals and later licensed by Helicon Therapeutics and Dart NeuroScience, this compound is a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] By modulating a key signaling pathway involved in memory formation, this compound aims to enhance cognitive function and potentially ameliorate the debilitating effects of memory loss.

Mechanism of Action: The cAMP/CREB Pathway

This compound exerts its pro-cognitive effects by inhibiting the PDE4 enzyme.[1][3] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in neurons.[4] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels.[1] This elevation in cAMP activates the cAMP response element-binding protein (CREB), a transcription factor that plays a pivotal role in the consolidation of long-term memory.[1][4] Activated CREB promotes the expression of genes essential for synaptic plasticity and memory formation, such as cFos, Zif268, and Brain-Derived Neurotrophic Factor (BDNF).[5][6]

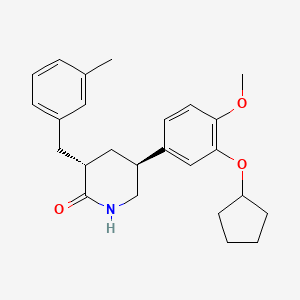

Caption: this compound mechanism of action.

Preclinical Efficacy

Extensive preclinical studies in rodent and primate models have demonstrated the cognitive-enhancing effects of this compound.

Amelioration of Age-Associated Memory Impairment in Mice

In a key study by Peters et al. (2014), this compound was shown to significantly improve hippocampus-dependent memory in aged mice.[1][5]

Table 1: Effects of this compound on Contextual and Trace Fear Conditioning in Aged Mice

| Treatment Group | N (Contextual) | % Freezing (Contextual LTM) | N (Trace) | % Freezing (Trace LTM) |

| Vehicle | 16 | ~25% | 24 | ~10% |

| This compound (0.15 mg/kg) | 19 | ~45% | 12 | ~30% |

| *p < 0.05 compared to vehicle. Data are approximated from graphical representations in Peters et al. (2014). |

This compound also facilitated the expression of CREB-regulated genes in the hippocampus of aged mice, providing in vivo evidence for its mechanism of action.[5][6]

Enhancement of Motor Recovery After Stroke in Rats

A study by MacDonald et al. (2007) investigated the potential of this compound to promote functional recovery after focal cortical ischemia in rats. The results indicated that this compound, in conjunction with rehabilitation, significantly enhanced motor recovery in a dose-dependent manner.

Table 2: Dose-Dependent Effect of this compound on Skilled Reaching Recovery in Rats

| Treatment Group | Final Reaching Accuracy (% of Pre-stroke) |

| Vehicle | ~40% |

| This compound (0.10 mg/kg x 2) | ~55% |

| This compound (0.15 mg/kg) | ~65% |

| *p < 0.05 compared to vehicle. Data are approximated from graphical representations in MacDonald et al. (2007). |

Enhancement of Long-Term Memory in Non-Human Primates

In a study with macaque monkeys, this compound was shown to significantly enhance long-term memory formation in a complex paired-associate learning task. Animals treated with this compound required significantly fewer days to memorize paired associates compared to placebo.

Clinical Development

This compound has progressed through early-stage clinical trials, demonstrating a favorable safety profile and preliminary evidence of efficacy in humans.

Phase 1 Studies

Phase 1 clinical trials in young and elderly healthy volunteers established that this compound is well-tolerated.[4]

Phase 2a Study in Age-Associated Memory Impairment (AAMI)

A Phase 2a, randomized, double-blind, placebo-controlled study was conducted in subjects with AAMI. The trial evaluated the safety and efficacy of this compound administered daily for 28 days.

Table 3: Key Findings from the Phase 2a AAMI Trial

| Outcome Measure | Result |

| Safety & Tolerability | Well-tolerated with no significant adverse events. |

| Short-Term Memory | No significant effect. |

| Passive EEG | No significant effect. |

| Long-Term Memory (Word List Recall) | A 45 mg dose resulted in a statistically significant 15% improvement compared to placebo.[3] |

Experimental Protocols

Contextual and Trace Fear Conditioning in Aged Mice

-

Subjects: Aged C57BL/6 mice.

-

Apparatus: Standard fear conditioning chambers.

-

Procedure:

-

Habituation: Mice are placed in the conditioning chamber for a set period.

-

Training (Contextual): Mice receive a series of foot shocks (e.g., 2 shocks of 0.7 mA for 2 seconds) in the conditioning context.

-

Training (Trace): A neutral conditioned stimulus (CS), such as a tone, is presented for a specific duration (e.g., 20 seconds). This is followed by a "trace" interval (e.g., 20 seconds) where no stimulus is present, and then an unconditioned stimulus (US), a mild foot shock, is delivered.

-

Testing: 24 hours later, mice are returned to the original context (for contextual memory) or a novel context where the tone is presented (for trace memory), and freezing behavior (a measure of fear memory) is quantified.

-

-

Drug Administration: this compound (e.g., 0.15 mg/kg) or vehicle is administered intraperitoneally 30 minutes before training.

References

- 1. The PDE4 inhibitor this compound improves hippocampus-dependent memory in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dart NeuroScience LLC -- Contact Information [dartneuroscience.com]

- 3. Helicon Therapeutics Study of this compound on Primate Memory Formation Reveals Significant Enhancement - BioSpace [biospace.com]

- 4. The PDE4 Inhibitor this compound Improves Hippocampus-Dependent Memory in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] The PDE4 Inhibitor this compound Improves Hippocampus-Dependent Memory in Aged Mice | Semantic Scholar [semanticscholar.org]

- 6. Dart NeuroScience LLC -- Scientific Advisory Board [dartneuroscience.com]

Preclinical Profile of HT-0712: A Phosphodiesterase-4 Inhibitor for Memory Enhancement

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

HT-0712 is a selective phosphodiesterase-4 (PDE4) inhibitor that has demonstrated significant potential as a cognitive enhancer in multiple preclinical studies. By modulating the cyclic AMP (cAMP) signaling pathway, this compound has been shown to improve hippocampus-dependent memory, enhance synaptic plasticity, and promote neuronal recovery. This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, efficacy in various animal models, and detailed experimental protocols. The information is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development of novel therapeutics for cognitive disorders.

Mechanism of Action: Targeting the cAMP/CREB Pathway

This compound exerts its cognitive-enhancing effects by inhibiting PDE4, an enzyme responsible for the degradation of cAMP.[1] This inhibition leads to an accumulation of intracellular cAMP, which in turn activates the cAMP response element-binding protein (CREB).[1] Activated CREB is a key transcription factor that regulates the expression of genes crucial for synaptic plasticity and long-term memory formation.[1][2] Preclinical studies have demonstrated that this compound facilitates the expression of CREB-regulated genes such as c-Fos, Zif268, and brain-derived neurotrophic factor (BDNF) in the hippocampus.[2][3][4]

Below is a diagram illustrating the proposed signaling pathway of this compound.

Caption: Proposed signaling pathway for this compound in memory enhancement.

Preclinical Efficacy in Animal Models

This compound has been evaluated in various animal models, consistently demonstrating its ability to improve memory and cognitive function. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in Aged Mice

| Animal Model | Dosage | Administration Route | Key Findings | Reference |

| Aged Mice | 0.1 mg/kg | Intraperitoneal (i.p.) | Significantly boosted contextual and trace long-term memory.[2][4] | [2][3][4] |

| Aged Mice | 1 mg/kg | Oral | Yielded brain concentrations of 34 nM after 1 hour.[2] | [2] |

| Aged Mice | 0.1 mg/kg | Intraperitoneal (i.p.) | Increased training-induced expression of cFos, Zif268, and Bdnf in the hippocampus.[2] | [2] |

Table 2: Efficacy of this compound in a Model of Focal Cortical Ischemia

| Animal Model | Dosage | Administration Route | Key Findings | Reference |

| Adult Male Rats | Dose-dependent | Not specified | Enhanced rehabilitation-dependent motor recovery and cortical reorganization.[5][6] | [5][6] |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the key preclinical studies of this compound.

Contextual and Trace Fear Conditioning in Aged Mice

-

Objective: To assess the effect of this compound on hippocampus-dependent memory.

-

Animals: Aged mice exhibiting age-associated memory impairment.[3][4]

-

Procedure:

-

A single injection of this compound (0.1 mg/kg, i.p.) or vehicle was administered to aged mice.[2]

-

Mice were subjected to trace fear conditioning, a task that requires the association of a context and a tone with a mild footshock.[3][4]

-

Long-term memory was assessed by measuring the freezing response of the mice in the original context and in response to the tone in a novel context.

-

-

Outcome Measures: Percentage of time spent freezing, indicating the strength of the fear memory.[2][3][4]

The experimental workflow for this protocol is illustrated below.

Caption: Experimental workflow for fear conditioning studies in aged mice.

Gene Expression Analysis

-

Objective: To determine the effect of this compound on the expression of CREB-regulated genes.

-

Animals: Aged mice.[2]

-

Procedure:

-

Outcome Measures: Relative mRNA expression levels of target genes.[2]

Skilled Reaching Task in a Rat Model of Ischemia

-

Objective: To evaluate the effect of this compound on motor recovery and cortical plasticity after brain injury.[5][6]

-

Procedure:

-

Rats were trained on a skilled reaching task to establish a baseline performance.[5][6]

-

A focal ischemic infarct was induced in the motor cortex.[5]

-

During rehabilitation, rats were treated with this compound or vehicle.[5][6]

-

Motor recovery was assessed by performance on the skilled reaching task.

-

Cortical reorganization was mapped using intracortical microstimulation.[5]

-

-

Outcome Measures: Reaching accuracy and changes in the cortical motor map.[5][6]

Clinical Development and Future Directions

Phase 1 clinical studies have indicated that this compound is well-tolerated in both young and elderly subjects.[1] A Phase 2a study in elderly individuals with age-associated memory impairment (AAMI) also showed the drug to be well-tolerated and suggested a statistically significant effect on long-term memory of word list recall at one dose.[1] These preliminary clinical findings, coupled with the robust preclinical data, support the continued investigation of this compound as a potential therapeutic for conditions associated with cognitive decline. Further research is warranted to fully elucidate its efficacy and safety profile in human populations.

References

- 1. Dart NeuroScience LLC -- Scientific Advisory Board [dartneuroscience.com]

- 2. The PDE4 Inhibitor this compound Improves Hippocampus-Dependent Memory in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] The PDE4 Inhibitor this compound Improves Hippocampus-Dependent Memory in Aged Mice | Semantic Scholar [semanticscholar.org]

- 4. The PDE4 inhibitor this compound improves hippocampus-dependent memory in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel phosphodiesterase type 4 inhibitor, this compound, enhances rehabilitation-dependent motor recovery and cortical reorganization after focal cortical ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Early Research on HT-0712: A Phosphodiesterase-4 Inhibitor for Cognitive Enhancement

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

HT-0712, also known as IPL-455903, is an investigational small molecule that has been the subject of early-stage research for its potential to enhance cognitive function, particularly in the context of age-associated memory impairment (AAMI). As a selective inhibitor of the phosphodiesterase-4 (PDE4) enzyme, this compound targets a key signaling pathway involved in synaptic plasticity and long-term memory formation. This technical guide provides a comprehensive overview of the foundational preclinical and clinical research on this compound, with a focus on its mechanism of action, quantitative outcomes from key studies, and detailed experimental methodologies.

Mechanism of Action: The cAMP/CREB Signaling Pathway

This compound's therapeutic hypothesis is centered on the modulation of the cyclic AMP (cAMP) signaling cascade. By inhibiting the PDE4 enzyme, which is responsible for the degradation of cAMP, this compound leads to an accumulation of intracellular cAMP.[1][2] This elevation in cAMP levels subsequently activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB acts as a transcription factor, binding to cAMP response elements (CREs) in the promoter regions of target genes. This process initiates the transcription of genes crucial for synaptic plasticity and the consolidation of long-term memories, such as brain-derived neurotrophic factor (BDNF), c-Fos, and Zif268.[3][4]

Preclinical Research in Animal Models

Early preclinical evaluations of this compound in aged mice demonstrated its potential to ameliorate age-related cognitive decline. These studies provided the foundational evidence for advancing the compound into human clinical trials.

Key Findings from Murine Studies

A significant study in aged mice revealed that this compound improved performance in several hippocampus-dependent memory tasks.[3][4] A single injection of this compound was sufficient to significantly enhance contextual and trace long-term memory.[4] Furthermore, the compound was shown to facilitate the expression of CREB-regulated genes, including cFos, Zif268, and Bdnf, in the hippocampus of these aged mice, providing a molecular basis for the observed cognitive improvements.[3][4][5]

| Preclinical Study Summary: this compound in Aged Mice | |

| Model | Aged C57BL/6 Mice |

| Key Cognitive Endpoints | Contextual Fear Conditioning, Trace Fear Conditioning, Spatial Memory Tasks |

| Biochemical Endpoints | Hippocampal expression of cFos, Zif268, and BDNF |

| Key Finding | Single injection of this compound significantly improved long-term memory in contextual and trace conditioning tasks.[4] |

| Mechanism Confirmation | This compound facilitated the expression of CREB-regulated genes in the hippocampus of aged mice following fear conditioning.[3][4] |

Experimental Protocols: Murine Cognitive and Biochemical Assays

Contextual and Trace Fear Conditioning:

-

Training: Mice were placed in a novel conditioning chamber and allowed to explore for a set period. A conditioned stimulus (CS), typically an auditory tone, was presented, co-terminating with an unconditioned stimulus (US), a mild footshock.

-

Contextual Memory Test: 24 hours post-training, mice were returned to the same conditioning chamber, and freezing behavior (a measure of fear memory) was recorded in the absence of the CS and US.

-

Trace Memory Test: Following the contextual test, mice were placed in a novel environment, and the CS was presented without the US. Freezing behavior was measured during and after the tone presentation to assess memory of the association between the tone and the shock.

Gene Expression Analysis:

-

Tissue Collection: Following behavioral testing, hippocampal tissue was dissected from the brains of the mice.

-

RNA Extraction and Quantification: Total RNA was extracted from the hippocampal tissue, and the expression levels of target genes (cFos, Zif268, BDNF) were quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

Early Phase Clinical Trials

Following the promising preclinical results, this compound advanced into Phase 1 and Phase 2a clinical trials to assess its safety, tolerability, and preliminary efficacy in humans.

Phase 1 Safety and Tolerability Studies

Phase 1 trials were conducted in both young and elderly healthy volunteers. These studies involved single ascending doses and multiple-day chronic dosing. The results indicated that this compound was well-tolerated across the tested dose ranges.[1][6]

| Phase 1 Clinical Trial Summary | |

| Population | Young and Elderly Healthy Volunteers |

| Study Design | Single Ascending Dose and 14-day Chronic Dosing |

| Key Finding | This compound was found to be safe and well-tolerated.[1][6] |

| Dose Ranges (Single Dose) | 5 to 405 mg (young subjects), 45 to 135 mg (elderly subjects)[6] |

| Dose Ranges (Chronic Dose) | 15 to 135 mg (young subjects), 15 to 90 mg (elderly subjects)[6] |

Phase 2a Efficacy Study in AAMI

A Phase 2a, 28-day, randomized, double-blind, placebo-controlled study was conducted in elderly subjects with age-associated memory impairment (AAMI).[1][6] The study evaluated the effects of this compound on various cognitive domains.

Key Findings from the Phase 2a Trial:

-

Safety: The drug was well-tolerated over the 28-day treatment period.[1][6]

-

Short-Term Memory: No statistically significant effects were observed on measures of short-term (working) memory.[1][6]

-

EEG: There were no drug-related changes in passive electroencephalogram (EEG) measures.[1][6]

-

Long-Term Memory: A statistically significant 15% improvement in the long-term memory of word lists was observed in subjects who received the 45 mg dose of this compound.[6]

| Phase 2a Clinical Trial Summary: this compound in AAMI | |

| Population | 56 Elderly Subjects with Age-Associated Memory Impairment[6] |

| Study Design | 28-day, Randomized, Double-Blind, Placebo-Controlled |

| Dosage Groups | 15 mg, 45 mg, 90 mg this compound, and Placebo |

| Primary Endpoint | Safety and Tolerability |

| Cognitive Endpoints | Word-list memorization (long-term memory), CDR battery (short-term memory)[6] |

| Key Efficacy Finding | Statistically significant 15% improvement in long-term memory of word lists at the 45 mg dose.[6] |

Experimental Protocols: Phase 2a AAMI Trial

Inclusion Criteria for AAMI:

-

Subjective complaint of memory loss in daily life.

-

Performance on standardized memory tests at least one standard deviation below the mean for young adults.

-

Absence of dementia.

-

Intact global intellectual function.

Exclusion Criteria:

-

Diagnosis of Mild Cognitive Impairment (MCI) or Alzheimer's Disease.

-

Evidence of other psychiatric or neurological disorders that could impact cognition.

-

Use of medications known to influence cognitive function.

Cognitive Assessment:

-

Long-Term Memory: A novel test of word-list memorization was employed to assess the ability to recall information over an extended period.[6]

-

Short-Term Memory: The Cognitive Drug Research (CDR) computerized assessment system was used to evaluate working memory and other cognitive domains.[6]

Conclusion and Future Directions

The early research on this compound provides a compelling rationale for its development as a cognitive enhancer. The compound's well-defined mechanism of action, targeting the fundamental cAMP/CREB pathway, is strongly supported by preclinical data demonstrating pro-cognitive effects and target engagement in aged animal models. The initial clinical trials in human subjects established a favorable safety profile and provided a preliminary signal of efficacy in improving long-term memory in individuals with AAMI.

Further investigation in larger, well-controlled Phase 2b and Phase 3 trials would be necessary to definitively establish the clinical efficacy and optimal dosing of this compound for the treatment of age-associated memory impairment and potentially other cognitive disorders. The journey of this compound from a promising preclinical candidate to a potential therapeutic underscores the value of a mechanism-based approach to drug discovery for complex neurological conditions.

References

- 1. dartneuroscience.com [dartneuroscience.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. [PDF] The PDE4 Inhibitor this compound Improves Hippocampus-Dependent Memory in Aged Mice | Semantic Scholar [semanticscholar.org]

- 4. The PDE4 inhibitor this compound improves hippocampus-dependent memory in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Helicon Therapeutics Study of this compound on Primate Memory Formation Reveals Significant Enhancement - BioSpace [biospace.com]

The Discovery and Development of HT-0712 (IPL-455903): A Phosphodiesterase-4 Inhibitor for Cognitive Enhancement

A Technical Guide for Researchers and Drug Development Professionals

Abstract

HT-0712, also known as IPL-455903, is a selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for its potential as a cognitive-enhancing agent. Originally explored within an anti-inflammatory program by Inflazyme Pharmaceuticals, its development trajectory shifted towards neurological applications following the discovery of its pro-cognitive effects. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical efficacy, and clinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.

Introduction: The Rationale for PDE4 Inhibition in Cognition

Phosphodiesterase-4 (PDE4) is an enzyme that plays a critical role in intracellular signaling by catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] The inhibition of PDE4 leads to an accumulation of intracellular cAMP, a key second messenger that activates Protein Kinase A (PKA). This, in turn, leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a transcription factor pivotal for synaptic plasticity and the formation of long-term memories.[2][3] The strategic inhibition of PDE4, therefore, presents a promising therapeutic avenue for addressing cognitive decline associated with aging and various neurological disorders. This compound was identified as a potent and selective PDE4 inhibitor with the potential to modulate this pathway and enhance cognitive function.[4]

Discovery and Preclinical Development

This compound was originally licensed from Inflazyme Pharmaceuticals Ltd. by Helicon Therapeutics and is now wholly owned by Dart NeuroScience (DNS).[5] The initial discovery efforts involved screening compound libraries for modulators of the CREB pathway. A high-throughput cell-based assay using a CRE-luciferase reporter gene in human neuroblastoma cell lines was employed to identify compounds that could enhance CREB-mediated gene expression.[5] From a library of 180,000 compounds, several hits were identified, with a significant portion being PDE4 inhibitors.[5]

Preclinical Efficacy in Animal Models

Preclinical studies in rodent models have demonstrated the efficacy of this compound in improving memory formation and cognitive performance.

Studies in aged mice, a model for age-associated memory impairment (AAMI), have shown that this compound can significantly improve performance in hippocampus-dependent memory tasks.[1]

Table 1: Effect of this compound on Contextual and Trace Fear Conditioning in Aged Mice [6]

| Treatment Group | N (Contextual) | % Freezing (Contextual LTM) | N (Trace) | % Freezing (Trace LTM) |

| Vehicle | 16 | ~20% | 24 | ~10% |

| This compound | 19 | ~40% | 12 | ~30% |

| *p < 0.05 compared to vehicle |

Experimental Protocol: Fear Conditioning in Mice [6]

-

Subjects: Aged C57BL/6 mice.

-

Apparatus: A conditioning chamber with a grid floor connected to a shock generator.

-

Procedure:

-

Habituation: 3-minute exploration of the chamber.

-

Conditioning (Contextual): Two foot shocks (0.2 mA, 2 seconds) separated by 29 seconds.

-

Conditioning (Trace): A conditioned stimulus (CS; tone) was presented, followed by a 15-second trace interval, and then the unconditioned stimulus (US; foot shock).

-

Memory Test: Freezing behavior (immobility except for respiration) was measured 24 hours later (Long-Term Memory, LTM).

-

-

Drug Administration: this compound or vehicle was administered prior to the training session.

In young, healthy mice, this compound demonstrated a dose-dependent enhancement of long-term memory in a contextual fear conditioning paradigm.[7]

Table 2: Dose-Response of this compound on Contextual Fear Memory in Young Mice [7]

| Dose (mg/kg, p.o.) | N | % Freezing (1-day Memory) |

| Vehicle | 44 | ~30% |

| 0.25 | 22 | ~35% |

| 1 | 34 | ~50% |

| 10 | 16 | ~55% |

| *p < 0.05 compared to vehicle |

Experimental Protocol: Skilled Forelimb Reaching Task in Rats [8][9]

-

Subjects: Adult male rats (e.g., Sprague-Dawley or Long-Evans strains).

-

Apparatus: A testing chamber with a narrow slot through which the rat can reach for a food pellet.

-

Procedure:

-

Pre-training: Rats are food-restricted to 85-90% of their free-feeding body weight and habituated to the testing apparatus and the food pellets (e.g., 45 mg sugar or grain-based pellets).

-

Training: Rats are trained to reach through the slot to retrieve a single food pellet from a small well or pedestal. Training sessions typically consist of a set number of trials or a fixed duration.

-

Motor Cortex Lesion: A focal ischemic lesion is induced in the motor cortex contralateral to the preferred reaching limb.

-

Post-lesion Testing and Treatment: After a recovery period, rats are re-tested on the skilled reaching task. This compound or vehicle is administered during the rehabilitation period.

-

-

Outcome Measures: Success rate (pellet retrieved and eaten), number of attempts, and kinematic analysis of the reaching movement.

Pharmacokinetics

Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life for this compound in different species are not extensively detailed in the publicly available literature. However, one study in mice provided brain and plasma concentrations 1 hour after oral administration.[7]

Table 3: this compound Brain and Plasma Concentrations in Mice (1 hour post-oral dose) [7]

| Dose (mg/kg) | Brain Concentration (nM) | Plasma Concentration (nM) |

| 1 | ~34 | ~100 |

Clinical Development

The clinical development of this compound has focused on its potential to treat age-associated memory impairment (AAMI).

Phase 1 Clinical Trials

Phase 1 studies in both young and elderly healthy volunteers demonstrated that this compound was well-tolerated.[10][11] Single rising doses and 14-day chronic dosing regimens were evaluated, establishing a favorable safety profile.[11]

Phase 2a Clinical Trial (NCT02013310)

A Phase 2a, randomized, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in elderly subjects with AAMI.[2][10]

Table 4: Summary of Phase 2a Clinical Trial of this compound in AAMI [10][11]

| Parameter | Details |

| Trial Identifier | NCT02013310 |

| Indication | Age-Associated Memory Impairment (AAMI) |

| Number of Patients | 56 elderly subjects |

| Study Design | Randomized, double-blind, placebo-controlled |

| Treatment Duration | 28 days |

| Doses | 15 mg, 45 mg, 90 mg (once daily) |

| Primary Outcome | Long-term memory of word list recall |

| Key Finding | A statistically significant 15% improvement in long-term memory of word lists was observed in the 45 mg dose group compared to placebo. |

| Safety | This compound was well-tolerated with no significant adverse events reported. |

The trial also found no significant effects on short-term (working) memory or passive EEG measures.[10]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of PDE4, which leads to an increase in intracellular cAMP levels. This initiates a signaling cascade that culminates in the activation of CREB and the transcription of genes involved in synaptic plasticity and memory formation.

Caption: this compound inhibits PDE4, increasing cAMP and activating the PKA/CREB pathway.

Drug Discovery and Development Workflow

The development of this compound followed a typical pharmaceutical research and development pipeline, from initial target identification to clinical evaluation.

Caption: The development workflow of this compound from discovery to clinical trials.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of cognitive decline. Its well-defined mechanism of action, coupled with positive preclinical and early clinical data, underscores the potential of PDE4 inhibition as a strategy for cognitive enhancement. While the development of this compound appears to have stalled, the insights gained from its investigation provide a valuable foundation for the development of next-generation PDE4 inhibitors with improved efficacy and safety profiles for various neurological and psychiatric disorders. Further research is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

- 1. The PDE4 inhibitor this compound improves hippocampus-dependent memory in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Investigational phosphodiesterase inhibitors in phase I and phase II clinical trials for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dart NeuroScience LLC -- Scientific Advisory Board [dartneuroscience.com]

- 6. researchgate.net [researchgate.net]

- 7. The PDE4 Inhibitor this compound Improves Hippocampus-Dependent Memory in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. dartneuroscience.com [dartneuroscience.com]

- 11. Helicon Therapeutics Study of this compound on Primate Memory Formation Reveals Significant Enhancement - BioSpace [biospace.com]

HT-0712: A Technical Guide for Researchers in Age-Associated Memory Impairment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Age-associated memory impairment (AAMI) represents a significant and growing area of research. This technical guide provides an in-depth overview of HT-0712, an investigational phosphodiesterase 4 (PDE4) inhibitor, for the study of AAMI. We consolidate key preclinical and clinical findings, present detailed experimental methodologies, and visualize the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers designing and conducting studies with this compound and similar compounds targeting the cAMP/CREB signaling pathway to ameliorate age-related cognitive decline.

Introduction

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound elevates intracellular cAMP levels, which in turn activates the cAMP response element-binding protein (CREB) signaling pathway.[1][2] The CREB pathway is a critical molecular cascade for synaptic plasticity and the formation of long-term memories.[1] Research suggests that enhancing CREB function may be a viable therapeutic strategy for memory deficits observed in aged individuals.[2][3] Preclinical studies in aged animal models have demonstrated the potential of this compound to improve hippocampus-dependent memory.[4][5] Furthermore, early-phase clinical trials have explored the safety and efficacy of this compound in human subjects with AAMI.[1]

Mechanism of Action: The cAMP/CREB Signaling Pathway

This compound's therapeutic potential lies in its ability to modulate the cAMP/CREB signaling pathway, which is crucial for memory consolidation. The inhibition of PDE4 by this compound leads to an accumulation of cAMP. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates CREB. Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, initiating the transcription of neuroplasticity-related genes such as c-Fos, Zif268, and Brain-Derived Neurotrophic Factor (BDNF).[3][4] The products of these genes are essential for long-term potentiation (LTP) and the structural changes at synapses that underlie long-term memory formation. In aged individuals, the induction of these CREB-regulated genes following learning events is often diminished, and this compound has been shown to restore their expression.[4]

Preclinical Studies in Aged Animal Models

This compound has been evaluated in aged mice to determine its efficacy in improving hippocampus-dependent memory. These studies have primarily utilized contextual and trace fear conditioning, as well as spatial memory tasks.[4]

Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical experiments.

Table 1: Effect of this compound on Contextual and Trace Long-Term Memory in Aged Mice

| Behavioral Task | Treatment Group | N | Outcome Measure | Result | p-value |

|---|---|---|---|---|---|

| Contextual Fear Conditioning | Vehicle | 16 | % Freezing (24h LTM) | ~20% | <0.05 |

| This compound (0.1 mg/kg) | 19 | % Freezing (24h LTM) | ~35% | ||

| Trace Fear Conditioning | Vehicle | 15 | % Freezing (24h LTM) | ~15% | <0.05 |

| | this compound (0.1 mg/kg) | 15 | % Freezing (24h LTM) | ~30% | |

Data are approximated from graphical representations in Peters et al., 2014 and represent a significant improvement in long-term memory (LTM) with this compound treatment.

Table 2: Effect of this compound on CREB-Regulated Gene Expression in the Hippocampus of Aged Mice

| Gene | Treatment Group | Outcome Measure | Fold Change vs. Untrained Control | p-value |

|---|---|---|---|---|

| cFos | Vehicle + Training | mRNA Expression | ~2.5 | <0.001 |

| This compound + Training | mRNA Expression | ~4.5 | ||

| Zif268 | Vehicle + Training | mRNA Expression | ~1.5 | <0.05 |

| This compound + Training | mRNA Expression | ~2.5 | ||

| Bdnf | Vehicle + Training | mRNA Expression | ~1.2 | <0.01 |

| | this compound + Training | mRNA Expression | ~1.8 | |

Data are approximated from graphical representations in Peters et al., 2014. This compound significantly facilitated the training-induced expression of these genes.

Experimental Protocols for Preclinical Studies

-

Species: C57BL/6 mice

-

Age: Young-adult (3-4 months) and aged (22-24 months)

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

-

Compound: this compound

-

Vehicle: 1% DMSO in PBS

-

Route of Administration: Intraperitoneal (i.p.) injection

-

Dosage: 0.1 mg/kg

-

Timing: Administered 20 minutes prior to the behavioral training session.

This paradigm assesses hippocampus-dependent memory.

-

Apparatus: A conditioning chamber with a grid floor connected to a shock generator.

-

Training Protocol:

-

Habituation: Mice are placed in the chamber for a 120-second habituation period.

-

Conditioning:

-

Contextual Fear Conditioning: A series of foot shocks (e.g., 2 seconds, 0.75 mA) are delivered. The association is between the chamber (context) and the shock.

-

Trace Fear Conditioning: An auditory cue (conditioned stimulus, CS; e.g., 20 seconds, 80 dB tone) is presented, followed by a "trace" interval (e.g., 15 seconds) where no stimulus is present, and then a foot shock (unconditioned stimulus, US; e.g., 2 seconds, 0.75 mA) is delivered. This is repeated for multiple trials with an inter-trial interval.

-

-

-

Testing:

-

Contextual Memory: 24 hours after training, mice are returned to the same chamber, and freezing behavior (a fear response) is measured for a set duration (e.g., 5 minutes).

-

Trace Memory: 24 hours after training, mice are placed in a novel context, and the auditory cue is presented. Freezing behavior is measured during the cue and the subsequent trace interval.

-

-

Data Analysis: The percentage of time spent freezing is quantified using automated software.

-

Tissue Collection: Mice are euthanized 1 hour after fear conditioning training, and the hippocampus is rapidly dissected and frozen.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the hippocampus using standard methods (e.g., Trizol reagent), and cDNA is synthesized using a reverse transcription kit.

-

qRT-PCR:

-

Target Genes: cFos, Zif268, Bdnf

-

Reference Gene: A stable housekeeping gene (e.g., GAPDH)

-

Analysis: Relative gene expression is calculated using the delta-delta Ct method.

-

Clinical Studies in Age-Associated Memory Impairment

This compound has been evaluated in a Phase 2a clinical trial for its safety and efficacy in elderly subjects with AAMI (ClinicalTrials.gov Identifier: NCT02013310).[6]

Data from Clinical Studies

Detailed quantitative results from the Phase 2a trial have not been made publicly available in peer-reviewed literature. However, the trial sponsor, Dart NeuroScience, reported the following outcomes.[1]

Table 3: Summary of Phase 2a Clinical Trial (NCT02013310) Outcomes for this compound in AAMI

| Parameter | Outcome |

|---|---|

| Trial Duration | 28 days |

| Population | Elderly subjects with AAMI |

| Tolerability | Well-tolerated |

| Short-term (Working) Memory | No effect observed |

| Passive EEG Measures | No effect observed |

| Long-term Memory | Statistically significant effect at one dose on word list recall |

Note: Specific dosage and quantitative efficacy data are not publicly available.

Clinical Trial Protocol

-

Phase: 2a

-

Design: Randomized, double-blind, placebo-controlled

-

Primary Objective: To evaluate the safety and efficacy of this compound in subjects with AAMI.

-

Inclusion Criteria:

-

Complaints of memory loss in daily life.

-

Performance on standardized memory tests at least one standard deviation below the mean for young adults.

-

Absence of dementia.

-

Intact global intellectual function.

-

-

Exclusion Criteria:

-

Diagnosis of Mild Cognitive Impairment (MCI) or Alzheimer's Disease.

-

Evidence of other psychiatric or neurological disorders that could impact cognition.

-

Use of medications that could influence cognition.

-

-

Drug: this compound capsules

-

Control: Placebo capsules

-

Administration: Once daily for 28 days.

-

Primary Outcome: Efficacy as measured by standardized memory assessments (e.g., word list recall).

-

Secondary Outcomes: Safety and tolerability, effects on working memory and EEG.

Conclusion

References

- 1. maze.conductscience.com [maze.conductscience.com]

- 2. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. [PDF] The PDE4 Inhibitor this compound Improves Hippocampus-Dependent Memory in Aged Mice | Semantic Scholar [semanticscholar.org]

- 6. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]

HT-0712: A Technical Guide to its Neuroprotective Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

HT-0712, also known as IPL-455903, is an investigational small molecule compound that has demonstrated potential neuroprotective and cognitive-enhancing effects in a variety of preclinical and early-stage clinical studies. This technical guide provides an in-depth overview of the core scientific findings related to this compound, with a focus on its mechanism of action, quantitative efficacy data from key experiments, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Mechanism of Action: Targeting the cAMP/CREB Pathway

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound leads to an accumulation of cAMP within neurons. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB is a transcription factor that binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of various genes. This binding initiates the transcription of genes that are critical for synaptic plasticity, long-term memory formation, and neuronal survival.

The signaling cascade initiated by this compound is depicted in the following pathway diagram:

Quantitative Data from Preclinical and Clinical Studies

The neuroprotective and cognitive-enhancing effects of this compound have been evaluated in several key studies, the quantitative results of which are summarized below.

Table 1: Preclinical Efficacy in Rodent Models

| Study Focus | Animal Model | Dosage | Key Finding | Significance | Reference |

| Age-Associated Memory Impairment | Aged C57BL/6 Mice | 0.1 mg/kg (i.p.) | Significantly enhanced contextual and trace long-term memory. | p < 0.05 | [2] |

| Ischemic Stroke Recovery | Adult Male Rats | 0.15 mg/kg | Significantly higher reaching accuracy than all other conditions on days 5 to 7 of rehabilitation. | p < 0.05 |

Table 2: Preclinical Efficacy in a Primate Model

| Study Focus | Animal Model | Dosage | Key Finding | Significance | Reference |

| Long-Term Memory Formation | Macaque Monkeys | 1 to 100 mg/kg | Reduced the number of days needed to memorize paired associates by 50% (from an average of 26 days to 12 days). | - | [3][4] |

Table 3: Clinical Efficacy in Humans

| Study Focus | Population | Dosage | Duration | Key Finding | Significance | Reference |

| Age-Associated Memory Impairment (AAMI) | 56 elderly patients | 45 mg (once daily) | 28 days | Statistically significant 15% improvement in long-term memory of word lists. | Statistically Significant | [3][4] |

Detailed Experimental Protocols

Contextual and Trace Fear Conditioning in Aged Mice

This protocol is adapted from studies investigating the effect of this compound on hippocampus-dependent memory in aged mice.

Objective: To assess long-term memory for an aversive event (contextual fear) and a temporally dissociated cue (trace fear).

Animals: Aged (e.g., 20-24 months old) C57BL/6 mice.

Procedure:

-

Habituation: Individually place mice in the conditioning chamber for a 3-minute habituation period.

-

Training:

-

Contextual Fear Conditioning: Deliver a series of mild foot shocks (e.g., 2 seconds, 0.5 mA) at specific intervals.

-

Trace Fear Conditioning: Present an auditory cue (conditioned stimulus, CS; e.g., 80 dB tone for 20 seconds) followed by a "trace" interval (e.g., 15-30 seconds) where no stimulus is present. After the trace interval, deliver a mild foot shock (unconditioned stimulus, US).

-

-

Drug Administration: Administer this compound (e.g., 0.1 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes prior to training.

-

Testing:

-

Contextual Memory: 24 hours after training, place the mice back into the same conditioning chamber and measure freezing behavior (a fear response) for a set period (e.g., 5 minutes).

-

Trace Memory: 24 hours after training, place the mice in a novel context and present the auditory cue. Measure freezing behavior during the cue presentation.

-

Workflow Diagram:

Skilled Reaching Task in a Rat Model of Ischemic Stroke

This protocol is based on studies evaluating the effect of this compound on motor recovery following focal cortical ischemia.

Objective: To assess fine motor skill recovery after a targeted brain injury.

Animals: Adult male rats.

Procedure:

-

Pre-training: Train rats on a skilled reaching task (e.g., reaching for and retrieving a food pellet) until they achieve a stable baseline performance.

-

Focal Ischemic Lesion: Induce a focal ischemic lesion in the motor cortex contralateral to the trained forelimb.

-

Rehabilitation and Drug Administration:

-

Begin daily rehabilitation sessions 5 days post-lesion.

-

Administer this compound (e.g., 0.15 mg/kg) or vehicle prior to each rehabilitation session.

-

-

Behavioral Assessment: Score reaching success (pellet retrieved and eaten) and analyze movement kinematics daily.

-

Cortical Mapping: At the end of the study, use intracortical microstimulation (ICMS) to map the forelimb representation in the motor cortex to assess cortical reorganization.

Workflow Diagram:

Conclusion and Future Directions

The collective evidence from preclinical and early clinical studies suggests that this compound is a promising therapeutic candidate for conditions associated with cognitive decline and neuronal damage. Its mechanism of action, centered on the enhancement of the cAMP/CREB signaling pathway, provides a strong biological rationale for its observed effects on memory and motor recovery. The quantitative data presented in this guide highlight the compound's potency and potential clinical relevance.

Further research is warranted to fully elucidate the therapeutic window and optimal dosing regimens for this compound in various neurological and psychiatric disorders. Larger, well-controlled clinical trials will be necessary to confirm its efficacy and safety in patient populations. Additionally, further preclinical studies could explore its potential in other models of neurodegeneration and brain injury. This in-depth technical guide serves as a foundational resource for the continued investigation and development of this compound as a novel neuroprotective agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The PDE4 inhibitor this compound improves hippocampus-dependent memory in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Helicon Therapeutics Study of this compound on Primate Memory Formation Reveals Significant Enhancement - BioSpace [biospace.com]

- 4. dartneuroscience.com [dartneuroscience.com]

HT-0712: A Novel Phosphodiesterase-4 Inhibitor for the Enhancement of Synaptic Plasticity and Memory Formation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HT-0712 is an experimental, orally active small molecule that acts as a selective inhibitor of phosphodiesterase-4 (PDE4).[1][2] By modulating intracellular signaling pathways crucial for neuronal function, this compound has emerged as a promising therapeutic candidate for conditions associated with cognitive decline, including age-associated memory impairment (AAMI).[3][4][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its role in synaptic plasticity, and its demonstrated effects on memory formation in both preclinical and clinical settings. Detailed experimental protocols and quantitative data from key studies are presented to offer researchers and drug development professionals a thorough understanding of this novel nootropic agent.

Introduction

The formation of long-term memories is fundamentally dependent on the process of synaptic plasticity, the ability of synapses to strengthen or weaken over time in response to increases or decreases in their activity.[6][7] A key molecular pathway implicated in long-term memory formation is the cAMP response element-binding protein (CREB) signaling cascade.[4][8][9] Activation of CREB, a transcription factor, leads to the expression of genes involved in neuronal growth and synaptic remodeling.[8]

This compound, also known as IPL-455903, was initially investigated for its anti-inflammatory properties and is now being developed for its potential as a cognitive enhancer.[1][2] It is a potent inhibitor of PDE4, an enzyme responsible for the degradation of cyclic AMP (cAMP).[1][4] By inhibiting PDE4, this compound increases intracellular cAMP levels, thereby activating the CREB pathway and promoting the molecular events that underlie long-term memory formation.[1]

Mechanism of Action: The cAMP/CREB Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP, a critical second messenger in neurons. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the CREB transcription factor. Activated CREB then binds to cAMP response elements (CRE) in the promoter regions of target genes, initiating the transcription of proteins essential for synaptic plasticity and memory consolidation, such as brain-derived neurotrophic factor (BDNF), cFos, and Zif268.[3][8]

Figure 1: this compound Mechanism of Action via the cAMP/CREB Pathway.

Preclinical Evidence of Efficacy

Preclinical studies in rodent models have provided significant evidence for the pro-cognitive effects of this compound. These studies have demonstrated its ability to enhance memory formation in various behavioral paradigms and to modulate the underlying molecular pathways.

Quantitative Data from Preclinical Studies

| Study Type | Animal Model | Memory Task | Key Findings | Reference |

| Memory Enhancement in Aged Mice | Aged C57Bl/6 Mice | Contextual and Trace Fear Conditioning | Single injection of this compound significantly boosted long-term memory. | [3] |

| Spatial Memory Task | This compound improved performance in a spatial memory task. | [3] | ||

| Gene Expression | Aged C57Bl/6 Mice | Fear Conditioning | This compound facilitated the expression of CREB-regulated genes (cFos, Zif268, Bdnf) in the hippocampus. | [3][8] |

| CRE-mediated Gene Expression | Primary Hippocampal Neurons | In vitro reporter gene assay | This compound produced a 6.3-fold induction in CRE-mediated gene expression with an EC50 of 257 nM. | [8] |

| Motor Recovery after Stroke | Adult Male Rats | Skilled Reaching Task | This compound (0.15 mg/kg) significantly enhanced motor recovery and cortical reorganization after focal ischemia. | [10] |

| Primate Memory Enhancement | Macaque Monkeys | Paired-Associate Learning | This compound (1 to 100 mg/kg) cut the days needed to memorize in half (from 26 to 12 days) compared to placebo. |

Experimental Protocols: Preclinical

This protocol is designed to assess hippocampus-dependent memory.

Figure 2: Experimental Workflow for Fear Conditioning in Mice.

Methodology:

-

Habituation: Mice are habituated to the testing apparatus.

-

Training: Mice are placed in a conditioning chamber. After a 2-minute acclimation period, an auditory cue (conditioned stimulus, CS) is presented for 30 seconds. This is followed by a 20-second trace interval, after which a mild footshock (unconditioned stimulus, US) is delivered for 2 seconds. The mouse remains in the chamber for another 30 seconds.

-

Testing: 24 hours later, memory is assessed.

-

Contextual Memory: The mouse is returned to the original training chamber for 5 minutes, and freezing behavior (a measure of fear) is recorded.

-

Trace Memory: The mouse is placed in a novel chamber, and the auditory cue is presented. Freezing behavior is again recorded.

-

-

Drug Administration: this compound or vehicle is administered intraperitoneally at a specified time before training.

Clinical Evidence of Efficacy and Safety

This compound has undergone Phase 1 and Phase 2a clinical trials to evaluate its safety, tolerability, and efficacy in humans.[4][11]

Quantitative Data from Clinical Trials

| Trial Phase | Population | Duration | Key Findings | Reference |

| Phase 1 | 30 Young & 12 Elderly Volunteers | Single rising doses | Well-tolerated in single doses from 5 to 405 mg (young) and 45 to 135 mg (elderly). No significant adverse events. | [11] |

| 12 Young & 12 Elderly Volunteers | 14-day chronic dosing | Well-tolerated in chronic doses from 15 to 135 mg (young) and 15 to 90 mg (elderly). No significant adverse events. | [11] | |

| Phase 2a | 56 Elderly Patients with AAMI | 28 days | Well-tolerated with chronic doses from 15 to 90 mg. No significant adverse events. | [11] |

| No effects on short-term (working) memory or passive EEG measures. | [4][11] | |||

| Statistically significant 15% improvement in long-term memory of word lists at the 45 mg dose. | [11] |

Experimental Protocols: Clinical

This task is designed to assess long-term verbal memory in human subjects.

Figure 3: Experimental Workflow for a Word-List Memorization Task.

Methodology:

-

Encoding: Participants are presented with a list of words (e.g., 15 unrelated nouns) on a computer screen or read aloud. This is followed by an immediate free recall test where they are asked to write down or say as many words as they can remember.

-

Retention Interval: A delay period of a specified duration (e.g., 30 minutes) is introduced, during which participants may engage in a non-verbal distractor task to prevent rehearsal.

-

Retrieval:

-

Delayed Recall: After the delay, participants are again asked to recall as many words as possible from the original list.

-

Recognition: Participants are presented with a new list of words containing the original words and distractor words and are asked to identify the words from the original list.

-

-

Drug Administration: this compound or placebo is administered daily for the duration of the study (e.g., 28 days).[11]

Conclusion and Future Directions

This compound represents a targeted approach to cognitive enhancement by modulating a well-defined molecular pathway critical for memory formation. Preclinical and early-phase clinical data are promising, demonstrating a pro-cognitive effect with a favorable safety profile.[5][11] The drug's ability to enhance CREB-mediated gene expression and improve performance in memory tasks in both animals and humans with AAMI suggests its potential as a therapeutic for a range of cognitive disorders.[3][4][11]

Further research is warranted to fully elucidate the therapeutic potential of this compound. Larger, more definitive clinical trials in diverse patient populations, including those with mild cognitive impairment (MCI) and early-stage Alzheimer's disease, will be crucial.[12][13] Additionally, exploring the long-term effects of this compound on synaptic plasticity and cognitive function will be essential for its development as a chronic treatment for memory disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. dartneuroscience.com [dartneuroscience.com]

- 3. The PDE4 inhibitor this compound improves hippocampus-dependent memory in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dart NeuroScience LLC -- Scientific Advisory Board [dartneuroscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Interplay of hippocampal long-term potentiation and long-term depression in enabling memory representations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. The PDE4 Inhibitor this compound Improves Hippocampus-Dependent Memory in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dart NeuroScience LLC -- Internal Research -- Memory Enhancers [dartneuroscience.com]

- 10. A novel phosphodiesterase type 4 inhibitor, this compound, enhances rehabilitation-dependent motor recovery and cortical reorganization after focal cortical ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Helicon Therapeutics Study of this compound on Primate Memory Formation Reveals Significant Enhancement - BioSpace [biospace.com]

- 12. Investigational phosphodiesterase inhibitors in phase I and phase II clinical trials for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Methodological & Application

HT-0712 Protocol for In Vivo Rodent Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the use of HT-0712, a phosphodiesterase 4 (PDE4) inhibitor, in in vivo rodent studies. This compound has been demonstrated to enhance cognitive function and promote neural plasticity in various preclinical models. This document outlines its mechanism of action, provides specific experimental protocols for memory and motor recovery studies, and summarizes key quantitative data. Additionally, it explores the potential application of PDE4 inhibitors in models of Fragile X syndrome.

Introduction

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of the cAMP response element-binding protein (CREB) signaling pathway.[1][2] This pathway is crucial for synaptic plasticity and long-term memory formation. Preclinical studies have shown that this compound can ameliorate age-associated memory impairment and enhance motor recovery after ischemic stroke in rodents.[1][2]

Mechanism of Action: The cAMP/CREB Signaling Pathway

This compound's primary mechanism of action involves the modulation of the cAMP/CREB signaling cascade. Inhibition of PDE4 by this compound prevents the breakdown of cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates CREB. Activated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, initiating the transcription of genes crucial for synaptic plasticity and memory, such as c-Fos, Zif268, and Brain-Derived Neurotrophic Factor (BDNF).[1]

Experimental Protocols

Amelioration of Age-Associated Memory Impairment in Mice

This protocol is based on the study by Peters et al. (2014), which demonstrated that this compound improves hippocampus-dependent memory in aged mice.[1][3]

Animal Model:

-

Aged C57BL/6 mice (e.g., 18-22 months old).

Drug Administration:

-

Intraperitoneal (i.p.) Injection: A single injection of 0.1 mg/kg this compound dissolved in a suitable vehicle (e.g., saline or DMSO).

-

Oral Administration: 1 or 10 mg/kg of this compound administered orally.[3]

-

Timing: Administer the drug 30-60 minutes before the training phase of the behavioral task.

Behavioral Assays:

-

Contextual and Trace Fear Conditioning:

-

Training: Place the mouse in the conditioning chamber. After a 2-minute habituation period, deliver a mild footshock (e.g., 0.5 mA for 2 seconds). For trace conditioning, a brief interval (e.g., 30 seconds) is introduced between the auditory cue and the footshock.

-

Testing (24 hours later):

-

Contextual Memory: Place the mouse back into the original chamber and measure freezing behavior for a set period (e.g., 5 minutes).

-

Cued Memory (Trace Conditioning): Place the mouse in a novel context and present the auditory cue. Measure freezing behavior.

-

-

-

Spatial Memory Task (e.g., Morris Water Maze):

-

Acquisition Phase: Train mice to find a hidden platform in a pool of opaque water, using distal cues for navigation. Conduct multiple trials per day for several consecutive days.

-

Probe Trial (24 hours after the last training session): Remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

-

Molecular Analysis:

-

Gene Expression Analysis (cFos, Zif268, Bdnf):

-

Tissue Collection: Euthanize mice 1 hour after the fear conditioning training.

-

Hippocampal Dissection: Rapidly dissect the hippocampus on ice.

-

RNA Extraction and qRT-PCR: Extract total RNA and perform quantitative real-time PCR to measure the mRNA levels of c-Fos, Zif268, and Bdnf.

-

Enhancement of Motor Recovery After Stroke in Rats

This protocol is based on the study by MacDonald et al. (2007), which showed that this compound enhances rehabilitation-dependent motor recovery after focal cortical ischemia.[2]

Animal Model:

-

Adult male Long-Evans rats.

Surgical Procedure:

-

Focal Ischemic Lesion: Induce a focal ischemic lesion in the motor cortex using methods such as photothrombosis or endothelin-1 injection.

Drug Administration:

-

Dosage: The study by MacDonald et al. (2007) indicates a dose-dependent effect, though specific dosages from the abstract are not provided. A dose-ranging study would be appropriate, starting with doses similar to those used in mice (e.g., 0.1-1.0 mg/kg).

-

Administration: Administer this compound or vehicle daily, starting after the induction of stroke and continuing throughout the rehabilitation period.

Behavioral Assay:

-

Skilled Reaching Task (e.g., Montoya Staircase Test):

-

Pre-training: Train rats on the skilled reaching task to establish a baseline performance level.

-

Post-stroke Testing: After stroke induction, assess the recovery of fine motor skills daily or on alternate days for several weeks.

-

Histological Analysis:

-

Cortical Reorganization Mapping: At the end of the study, use intracortical microstimulation (ICMS) to map the forelimb movement representations in the motor cortex to assess functional reorganization.

Potential Application in Fragile X Syndrome Models

While there are no direct studies of this compound in animal models of Fragile X syndrome (FXS), a neurodevelopmental disorder caused by the silencing of the FMR1 gene, there is growing evidence that PDE4 inhibitors could be a viable therapeutic strategy.[4][5][6] FXS is associated with dysregulated cAMP signaling.[5][6]

Studies using other selective PDE4 inhibitors, such as BPN14770 (a PDE4D inhibitor), in Fmr1 knockout mice have shown promising results.[4][7][8] Daily treatment with BPN14770 in these mice led to:

-

Amelioration of aberrant dendritic spine morphology.[4]

These findings suggest that PDE4 inhibition can rescue key behavioral and cellular phenotypes in a mouse model of FXS. Given that this compound is also a PDE4 inhibitor, it represents a promising candidate for investigation in Fmr1 knockout mice to assess its potential for treating the cognitive and behavioral deficits associated with Fragile X syndrome.

Data Presentation

Table 1: Summary of this compound In Vivo Rodent Studies

| Study Focus | Animal Model | This compound Dosage & Route | Key Behavioral Assays | Key Molecular/Histological Findings | Reference |

| Age-Associated Memory Impairment | Aged C57BL/6 Mice | 0.1 mg/kg i.p. or 1-10 mg/kg oral (single dose) | Contextual & Trace Fear Conditioning, Spatial Memory Task | Increased hippocampal expression of c-Fos, Zif268, and Bdnf | Peters et al. (2014) |

| Stroke Recovery | Adult Male Long-Evans Rats | Dose-dependent (daily administration) | Skilled Reaching Task | Enhanced cortical reorganization | MacDonald et al. (2007) |

Table 2: Effects of a PDE4D Inhibitor (BPN14770) in a Fragile X Mouse Model (Fmr1 KO)

| Behavioral Phenotype | Effect of BPN14770 | Cellular Phenotype | Effect of BPN14770 | Reference |

| Hyperarousal | Reduced | Dendritic Spine Morphology | Improved | FRAXA Research Foundation |

| Social Interaction | Improved | |||

| Natural Behaviors (Nesting) | Increased |

References

- 1. The PDE4 inhibitor this compound improves hippocampus-dependent memory in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel phosphodiesterase type 4 inhibitor, this compound, enhances rehabilitation-dependent motor recovery and cortical reorganization after focal cortical ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The PDE4 Inhibitor this compound Improves Hippocampus-Dependent Memory in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. jneurosci.org [jneurosci.org]

- 6. PDE-4 inhibition rescues aberrant synaptic plasticity in Drosophila and mouse models of fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Multiple Behavior Phenotypes of the Fragile-X Syndrome Mouse Model Respond to Chronic Inhibition of Phosphodiesterase-4D (PDE4D) | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Fear Conditioning Experiments Using HT-0712

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting fear conditioning experiments in rodent models using HT-0712, a phosphodiesterase 4 (PDE4) inhibitor. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy of this compound as a cognitive enhancer, particularly in the context of age-associated memory impairment.

Introduction

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound increases cAMP levels, which in turn activates the cAMP response element-binding protein (CREB) signaling pathway.[1] This pathway is fundamental for synaptic plasticity and the formation of long-term memories.[1] Preclinical studies have demonstrated that this compound can enhance memory formation, making it a promising candidate for treating cognitive decline.[1][2]

Fear conditioning is a widely used behavioral paradigm to study associative learning and memory in rodents.[3][4] It involves pairing a neutral conditioned stimulus (CS), such as a tone or a specific environment (context), with an aversive unconditioned stimulus (US), typically a mild foot shock.[3][4] After conditioning, the animal exhibits a fear response, such as freezing, to the CS alone. This application note will focus on two key variations of this paradigm: contextual and trace fear conditioning, both of which are sensitive to hippocampal function and have been used to evaluate the effects of this compound.[5]

Mechanism of Action: this compound Signaling Pathway

This compound enhances memory consolidation by modulating the cAMP/PKA/CREB signaling cascade. The inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor CREB. Activated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, leading to the transcription of genes crucial for synaptic plasticity and long-term memory, such as c-Fos, Zif268, and brain-derived neurotrophic factor (Bdnf).[2]

Experimental Data Summary

The following tables summarize the quantitative data from fear conditioning experiments conducted with this compound in aged mice. The primary measure of fear memory is the percentage of time spent freezing.

Table 1: Effect of this compound on Contextual Fear Memory in Aged Mice

| Treatment Group | N | Mean Freezing (%) | Standard Error of the Mean (SEM) |

| Vehicle | 16 | ~25 | ~5 |

| This compound (0.1 mg/kg) | 19 | ~45 | ~5 |

Data are approximations derived from graphical representations in Peters et al., 2014 and are intended for illustrative purposes.[5]